3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule featuring a combination of several functional groups, including a benzodioxine ring, a piperidine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
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Formation of the 2,3-Dihydro-1,4-benzodioxine Ring: : This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as the nitro-Grela catalyst. The starting materials are typically alkenes that undergo cyclization to form the benzodioxine ring .
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Synthesis of the Piperidine Derivative: : The piperidine ring can be synthesized through a series of steps involving the reduction of a pyridine derivative or through cyclization reactions involving appropriate amine precursors .
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Coupling of the Benzodioxine and Piperidine Units: : This step involves the formation of an amide bond between the benzodioxine carbonyl group and the piperidine amine group. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
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Formation of the Dihydropyrimidinone Core: : The final step involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the ring-closing metathesis and coupling reactions, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The benzodioxine ring can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : The carbonyl group in the benzodioxine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives of the benzodioxine ring.
Reduction: Alcohol derivatives of the benzodioxine ring.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions of benzodioxine and piperidine derivatives with biological targets. It can be used in assays to investigate receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the benzodioxine and piperidine rings.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions with amino acid residues. The dihydropyrimidinone core may also contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine ring and may exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and can serve as analogs for comparison.
Dihydropyrimidinone derivatives: These compounds are known for their biological activities and can be compared to the target compound in terms of pharmacological properties.
Uniqueness
The uniqueness of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its combination of three distinct pharmacophores within a single molecule. This structural complexity allows for multiple modes of interaction with biological targets, potentially leading to enhanced efficacy and selectivity in therapeutic applications.
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-15(2)22-13-24(20(14)25)12-16-6-8-23(9-7-16)21(26)17-4-3-5-18-19(17)28-11-10-27-18/h3-5,13,16H,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNASDJRTZTXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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